molecular formula C13H8Cl2O2 B6378655 6-(3,5-Dichlorophenyl)-2-formylphenol CAS No. 1261892-18-5

6-(3,5-Dichlorophenyl)-2-formylphenol

Cat. No.: B6378655
CAS No.: 1261892-18-5
M. Wt: 267.10 g/mol
InChI Key: FNAFBJLKHYOXLU-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)-2-formylphenol is an organic compound characterized by the presence of a dichlorophenyl group and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dichlorophenyl)-2-formylphenol typically involves the reaction of 3,5-dichlorobenzaldehyde with phenol under specific conditions. One common method is the use of a base-catalyzed reaction, where the aldehyde group of 3,5-dichlorobenzaldehyde reacts with the hydroxyl group of phenol to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichlorophenyl)-2-formylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3,5-Dichlorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,5-Dichlorophenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-Dichlorophenyl)-2-formylphenol is unique due to the presence of both the dichlorophenyl and formyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-4-9(5-11(15)6-10)12-3-1-2-8(7-16)13(12)17/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAFBJLKHYOXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685288
Record name 3',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-18-5
Record name 3',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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